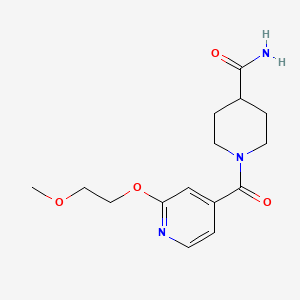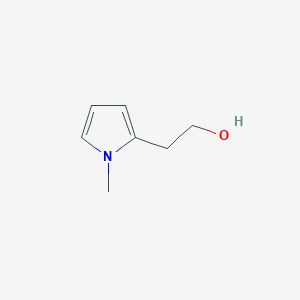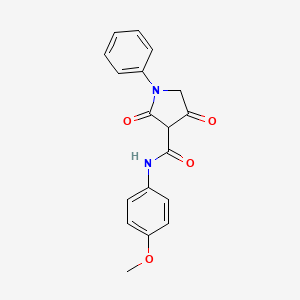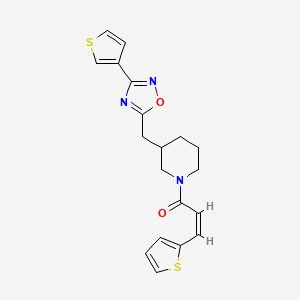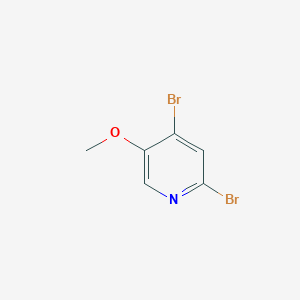
2,4-Dibromo-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dibromo-5-methoxypyridine is a chemical compound with the following properties:
- IUPAC Name : 2,4-dibromo-5-methoxypyridine
- Molecular Formula : C~6~H~5~Br~2~NO
- Molecular Weight : 266.92 g/mol
- CAS Number : 84539-48-0
- Appearance : It exists as a pale yellow to light brown solid.
Synthesis Analysis
The synthesis of 2,4-Dibromo-5-methoxypyridine involves bromination of 5-methoxypyridine. The reaction typically employs bromine or a brominating agent in an appropriate solvent. The resulting product is then purified and characterized.
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring substituted with two bromine atoms (at positions 2 and 4) and a methoxy group (at position 5). The arrangement of these substituents influences its reactivity and properties.
Chemical Reactions Analysis
- Substitution Reactions : The bromine atoms can undergo substitution reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.
- Arylation Reactions : The pyridine ring can participate in arylation reactions, leading to the introduction of various aryl groups.
- Reductive Processes : Reduction of the nitro group (if present) can yield the corresponding amine derivative.
Physical And Chemical Properties Analysis
- Melting Point : Varies depending on the crystalline form.
- Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane).
- Stability : Stable under ambient conditions.
Safety And Hazards
- Toxicity : Handle with care; it may be toxic if ingested or inhaled.
- Safety Precautions : Use appropriate protective equipment (gloves, goggles) during handling.
- Environmental Impact : Dispose of properly according to regulations.
Future Directions
Research avenues for 2,4-Dibromo-5-methoxypyridine include:
- Synthetic Applications : Explore novel synthetic methodologies.
- Biological Studies : Investigate its potential as a drug candidate or bioactive compound.
properties
IUPAC Name |
2,4-dibromo-5-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOQZXGAMBTSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-methoxypyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2902019.png)


![2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2902024.png)


![N'-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2902030.png)

![N-(3-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2902034.png)
